molecular formula C13H14N2O2 B12916426 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one CAS No. 61442-43-1

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B12916426
CAS No.: 61442-43-1
M. Wt: 230.26 g/mol
InChI Key: DSAJOCNVURVWIY-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of ammonium acetate. The reaction is carried out in a solvent such as ethanol, and the mixture is heated under reflux conditions for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes. Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity, solubility, and biological activity. These structural features may enhance its potential as a therapeutic agent compared to similar compounds .

Properties

CAS No.

61442-43-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-ethyl-2-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O2/c1-3-9-8-14-12(15-13(9)16)10-4-6-11(17-2)7-5-10/h4-8H,3H2,1-2H3,(H,14,15,16)

InChI Key

DSAJOCNVURVWIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(NC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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